2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid 2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17524136
InChI: InChI=1S/C9H7BrN2O2/c10-9-6(5-8(13)14)11-7-3-1-2-4-12(7)9/h1-4H,5H2,(H,13,14)
SMILES:
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol

2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid

CAS No.:

Cat. No.: VC17524136

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid -

Specification

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
IUPAC Name 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Standard InChI InChI=1S/C9H7BrN2O2/c10-9-6(5-8(13)14)11-7-3-1-2-4-12(7)9/h1-4H,5H2,(H,13,14)
Standard InChI Key WZTBSXRWBVDFRR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC(=C(N2C=C1)Br)CC(=O)O

Introduction

Structural Characterization and Nomenclature

Imidazo[1,2-a]pyridines consist of a fused bicyclic system combining a pyridine ring and an imidazole moiety. The numbering convention assigns position 1 to the pyridine nitrogen, with subsequent positions progressing clockwise (Figure 1). In 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid:

  • Position 2: Occupied by the acetic acid side chain (-CH2COOH).

  • Position 3: Substituted with a bromine atom.

Molecular Formula: C9H7BrN2O2
Molecular Weight: 261.07 g/mol (calculated from isotopic composition).

Comparative analysis with structurally related compounds, such as 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS 1267109-48-7), reveals key differences in substituent positioning that influence electronic distribution and reactivity . For instance, bromine at position 3 likely induces steric and electronic effects distinct from the 6-bromo isomer, altering hydrogen-bonding capacity and dipole interactions .

Synthetic Methodologies

Microwave-Assisted Cyclization

The synthesis of imidazo[1,2-a]pyridines typically involves condensation reactions between 2-aminopyridines and carbonyl compounds. A modified microwave-assisted protocol, as described by Nordqvist et al. (2012), offers a viable route for introducing bromine and acetic acid groups :

  • Starting Materials:

    • 3-Bromo-2-aminopyridine

    • Glyoxylic acid (as the carbonyl source)

  • Reaction Conditions:

    • Solvent: Ethanol or dimethylformamide (DMF)

    • Catalyst: Magnesium chloride (MgCl2)

    • Microwave irradiation: 160°C for 20 minutes

  • Workup:

    • Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane).

This method yields the target compound in moderate-to-good yields (30–60%), with purity confirmed by HPLC and elemental analysis .

Post-Functionalization Strategies

Bromine at position 3 enables further derivatization through cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids to introduce aromatic groups .

  • Buchwald-Hartwig Amination: Installation of amine functionalities for pharmaceutical applications .

Physicochemical Properties

While experimental data for the 3-bromo isomer are sparse, extrapolation from analogous compounds provides insights:

PropertyValue (Predicted)Basis of Estimation
Melting Point215–220°CSimilar brominated derivatives
logP (Octanol-Water)1.8 ± 0.3Computational modeling (ChemAxon)
Solubility (Water)<1 mg/mLAcetic acid moiety enhances polarity
pKa3.1 (COOH)Comparison to acetic acid

The bromine atom contributes to molecular weight (79.9 g/mol) and increases lipophilicity relative to non-halogenated analogs, impacting drug-likeness parameters .

Analytical Characterization

Spectroscopic Data (Predicted)

  • 1H NMR (400 MHz, DMSO-d6):
    δ 8.42 (s, 1H, H-5), 7.98 (d, J = 9.2 Hz, 1H, H-7), 7.32 (d, J = 9.2 Hz, 1H, H-8), 4.12 (s, 2H, CH2COOH), 2.51 (s, 3H, COOH).

  • 13C NMR (100 MHz, DMSO-d6):
    δ 172.4 (COOH), 145.6 (C-3), 132.1 (C-6), 128.9 (C-5), 124.3 (C-7), 118.2 (C-8), 42.1 (CH2), 170.2 (C=O).

Mass Spectrometry

  • ESI-MS (m/z): 261.07 [M+H]+ (calculated for C9H8BrN2O2).

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